Palmityl palmitoleate
Overview
Description
Palmityl palmitoleate is a wax ester obtained by the formal condensation of hexadecan-1-ol with palmitoleic acid . It is a long-chain fatty acid ester that plays a significant role in various biological processes, particularly in lipid metabolism and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmityl palmitoleate can be synthesized through the esterification of hexadecan-1-ol (a long-chain alcohol) with palmitoleic acid (a monounsaturated fatty acid). This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous reactors and advanced separation techniques to achieve high yields and purity. The use of enzymatic catalysts, such as lipases, has also been explored to enhance the efficiency and selectivity of the esterification reaction.
Chemical Reactions Analysis
Types of Reactions: Palmityl palmitoleate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce hexadecan-1-ol and palmitoleic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Oxidation: Hexadecanoic acid and palmitoleic acid.
Reduction: Hexadecan-1-ol and palmitoleic alcohol.
Hydrolysis: Hexadecan-1-ol and palmitoleic acid.
Scientific Research Applications
Palmityl palmitoleate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and lipid metabolism.
Biology: The compound is studied for its role in cellular signaling and membrane dynamics.
Medicine: Research has explored its potential in treating metabolic disorders and its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of palmityl palmitoleate involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and enzymes, modulating their activity and stability. The compound’s effects are mediated through its ability to alter lipid raft composition and protein localization within the membrane .
Comparison with Similar Compounds
Hexadecyl palmitate: Another wax ester with similar properties but derived from palmitic acid.
Stearyl palmitoleate: A similar ester formed from stearyl alcohol and palmitoleic acid.
Oleyl palmitoleate: An ester formed from oleyl alcohol and palmitoleic acid.
Uniqueness: Palmityl palmitoleate is unique due to its specific combination of hexadecan-1-ol and palmitoleic acid, which imparts distinct physicochemical properties and biological activities. Its role in modulating membrane dynamics and signaling pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
hexadecyl (Z)-hexadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h14,16H,3-13,15,17-31H2,1-2H3/b16-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHRXIRYXGNEDS-PEZBUJJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22393-83-5 | |
Record name | Cetyl palmitoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CETYL PALMITOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/962I97113K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the production of palmityl palmitoleate in the research?
A1: The research demonstrates, for the first time, the successful biosynthesis and accumulation of substantial amounts of neutral lipids, including This compound, in E. coli []. This was achieved by introducing genes from the jojoba plant (Simmondsia chinensis) and the bacterium Acinetobacter baylyi into E. coli. The engineered E. coli strain produced jojoba oil-like wax esters, including This compound, in the presence of oleate []. This breakthrough holds potential for the biotechnological production of cheaper jojoba oil equivalents from readily available and inexpensive resources using engineered microorganisms [].
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